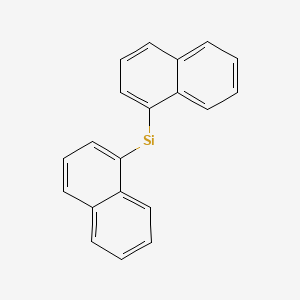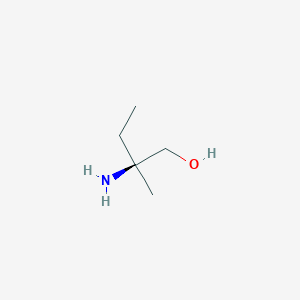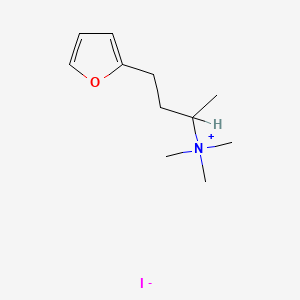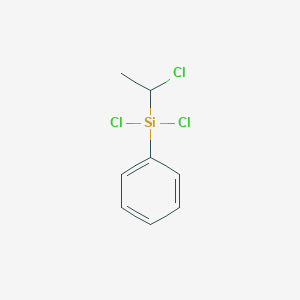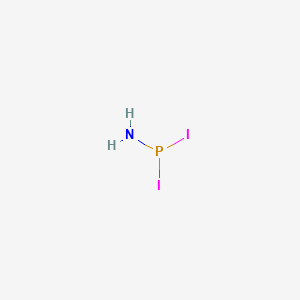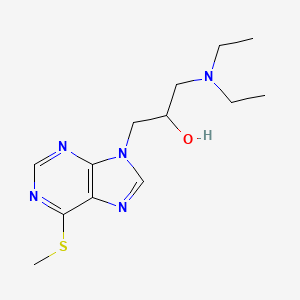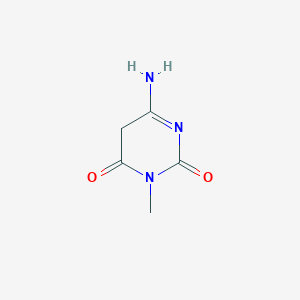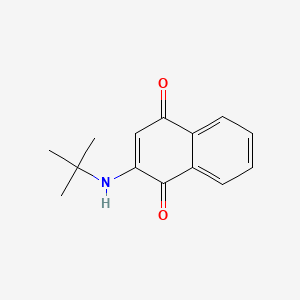
1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities and applications. This compound is characterized by the presence of a tert-butylamino group at the 2-position of the naphthoquinone structure, which significantly influences its chemical and biological properties .
Vorbereitungsmethoden
The synthesis of 1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- typically involves the reaction of 1,4-naphthoquinone with tert-butylamine. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The tert-butylamino group can participate in substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Wissenschaftliche Forschungsanwendungen
1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable tool in biological studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes and pigments due to its ability to form stable complexes with metals
Wirkmechanismus
The mechanism of action of 1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- involves its ability to generate reactive oxygen species (ROS) and interact with cellular targets. The compound can undergo redox cycling, leading to the production of ROS, which can induce oxidative stress in cells. This oxidative stress can result in cell death, making the compound effective against cancer cells and microorganisms. Additionally, it can modulate various signaling pathways, including those involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- can be compared with other naphthoquinone derivatives such as:
Lawsone: Known for its use in henna and its antimicrobial properties.
Juglone: Found in walnut trees and exhibits herbicidal and antimicrobial activities.
Menadione: A synthetic derivative used as a vitamin K precursor. The uniqueness of 1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
23434-49-3 |
|---|---|
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
2-(tert-butylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H15NO2/c1-14(2,3)15-11-8-12(16)9-6-4-5-7-10(9)13(11)17/h4-8,15H,1-3H3 |
InChI-Schlüssel |
UHMMBLVNMHQUSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC1=CC(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


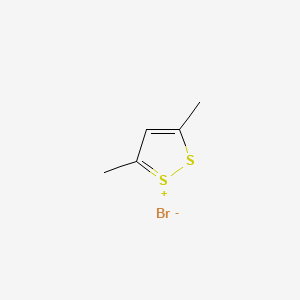
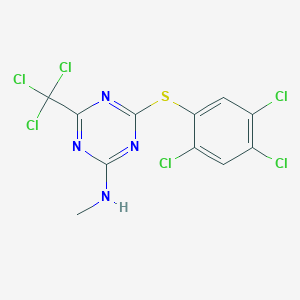
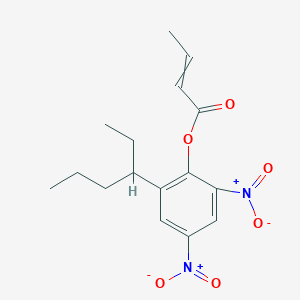
stannane](/img/structure/B14698211.png)

